molecular formula C14H12F3NO2 B1270794 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline CAS No. 62966-74-9

2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B1270794
CAS No.: 62966-74-9
M. Wt: 283.24 g/mol
InChI Key: PKPSWDNMWOYYEX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C14H12F3NO2. This compound features a trifluoromethyl group, a methoxyphenoxy group, and an aniline moiety, making it a versatile molecule in various chemical applications.

Scientific Research Applications

2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with proteases and kinases, influencing their activity and function . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their stability and conformation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Furthermore, this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis . These changes in gene expression can have significant impacts on cellular function and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the transcriptional activity of specific genes, thereby affecting cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products may have different biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, including alterations in cell signaling and gene expression . These long-term effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular function. These dosage-dependent effects are crucial for determining the appropriate usage of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within cells and tissues is a critical factor in determining its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function . This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals and post-translational modifications can direct this compound to these locations, where it can exert its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline typically involves the following steps:

    Nitration: The starting material, 4-methoxyphenol, undergoes nitration to form 4-methoxy-2-nitrophenol.

    Reduction: The nitro group in 4-methoxy-2-nitrophenol is reduced to an amino group, yielding 4-methoxy-2-aminophenol.

    Trifluoromethylation: The amino group is then subjected to trifluoromethylation using a suitable trifluoromethylating agent, such as trifluoromethyl iodide, to introduce the trifluoromethyl group.

    Coupling Reaction: Finally, the trifluoromethylated intermediate undergoes a coupling reaction with 4-methoxyphenol to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.

    Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of different amine derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline: A positional isomer with similar functional groups but different substitution pattern.

    2-(4-Methoxyphenoxy)-4-(trifluoromethyl)aniline: Another positional isomer with a different arrangement of functional groups.

Uniqueness

2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers. The presence of both methoxyphenoxy and trifluoromethyl groups enhances its versatility in various applications.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2/c1-19-10-3-5-11(6-4-10)20-13-7-2-9(8-12(13)18)14(15,16)17/h2-8H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPSWDNMWOYYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371028
Record name 2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727676
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

62966-74-9
Record name 2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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